molecular formula C17H18N6O2 B2894526 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide CAS No. 2097858-57-4

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide

Cat. No.: B2894526
CAS No.: 2097858-57-4
M. Wt: 338.371
InChI Key: KVJNWVYUDLFWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide is a complex organic compound that features a benzotriazole moiety linked to a cyclopentapyridazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to achieve the desired transformations while minimizing side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce functional groups like halogens or alkyl chains .

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors, modulating their activity. The cyclopentapyridazine structure may enhance the compound’s binding affinity and selectivity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde
  • 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol
  • 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate

Uniqueness

Compared to similar compounds, 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide stands out due to its unique combination of benzotriazole and cyclopentapyridazine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-16(11-23-15-7-2-1-5-14(15)19-21-23)18-8-9-22-17(25)10-12-4-3-6-13(12)20-22/h1-2,5,7,10H,3-4,6,8-9,11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJNWVYUDLFWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.